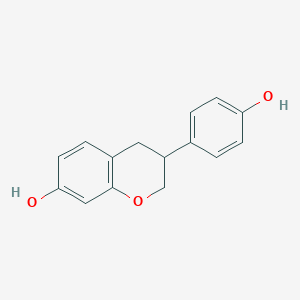

3-(4-Hidroxifenil)cromano-7-ol

Descripción general

Descripción

El equol es un compuesto estrogénico no esteroideo que es un metabolito de la isoflavona de soja daidzeína. Fue aislado por primera vez de la orina de caballo en 1932 y desde entonces se ha encontrado en la orina o el plasma de muchas especies animales, incluidos los humanos . El equol existe como dos enantiómeros: S-equol y R-equol, siendo S-equol la forma predominante producida por las bacterias intestinales en los humanos . Este compuesto ha suscitado un gran interés debido a sus posibles beneficios para la salud, particularmente en relación con las afecciones dependientes de las hormonas .

Aplicaciones Científicas De Investigación

El equol tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El equol ejerce sus efectos principalmente uniéndose a los receptores de estrógeno, particularmente al receptor de estrógeno beta . Actúa como un modulador selectivo del receptor de estrógeno, influyendo en varias vías de señalización involucradas en la regulación hormonal . Además, se ha demostrado que el equol interactúa con el receptor de estrógeno 30 acoplado a proteína G, afectando las funciones neuronales y astrocíticas .

Análisis Bioquímico

Biochemical Properties

3-(4-Hydroxyphenyl)chroman-7-ol interacts with various enzymes and proteins. It has been found to bind to the nuclear estrogen receptors (ERs) that are expressed in various brain regions . This interaction plays a significant role in its biochemical reactions.

Cellular Effects

In cellular processes, 3-(4-Hydroxyphenyl)chroman-7-ol has shown to have a profound impact. For instance, it has been observed to augment the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . It also induced cell proliferation and cell migration with an increase in the phosphorylated extracellular-signal-regulated kinase 1/2 and F-actin rearrangements .

Molecular Mechanism

At the molecular level, 3-(4-Hydroxyphenyl)chroman-7-ol exerts its effects through several signaling pathways, including GPR30 and ERs . It binds more tightly to estrogen receptor β (ERβ) than to ERα, influencing gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(4-Hydroxyphenyl)chroman-7-ol in laboratory settings are yet to be extensively studied. It is known that it has a significant impact on cellular function over time .

Dosage Effects in Animal Models

The effects of 3-(4-Hydroxyphenyl)chroman-7-ol vary with different dosages in animal models. For instance, it has been found that low dosage can prevent skeletal muscle cell damage induced by H2O2, while high-dosage shows a synergistic effect with H2O2 in inducing cell damage .

Metabolic Pathways

3-(4-Hydroxyphenyl)chroman-7-ol is involved in several metabolic pathways. It is a major metabolite of the soy isoflavone daidzein, produced by intestinal bacteria in response to soy isoflavone intake .

Transport and Distribution

The transport and distribution of 3-(4-Hydroxyphenyl)chroman-7-ol within cells and tissues are yet to be extensively studied. It is known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of 3-(4-Hydroxyphenyl)chroman-7-ol and its effects on activity or function are yet to be extensively studied. It is known to interact with various compartments or organelles .

Métodos De Preparación

El equol puede sintetizarse mediante varias rutas químicas. Un método común implica la reducción de daidzeína utilizando bacterias intestinales específicas . La síntesis química de equol normalmente implica los principios de alquilación, reacción de Friedel-Crafts, hidrogenación y reacción de Wittig . Los métodos de producción industrial se centran en optimizar estas reacciones para lograr altos rendimientos y pureza. Por ejemplo, se ha desarrollado la cromatografía en capa fina de alto rendimiento para la cuantificación rápida de S-equol en muestras biológicas .

Análisis De Reacciones Químicas

El equol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El equol puede oxidarse para formar varios metabolitos hidroxilados.

Reducción: La reducción de daidzeína a equol es una reacción clave en su biosíntesis.

Sustitución: El equol puede sufrir reacciones de sustitución, particularmente involucrando sus grupos hidroxilo.

Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno para la reducción, agentes oxidantes para la oxidación y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones son normalmente derivados hidroxilados de equol .

Comparación Con Compuestos Similares

El equol a menudo se compara con otras isoflavonas como la genisteína y la daidzeína. Si bien los tres compuestos exhiben actividad estrogénica, el equol es único en su mayor afinidad por el receptor de estrógeno beta y su capacidad de ser producido por bacterias intestinales . Compuestos similares incluyen:

Daidzeína: El precursor del equol, que se reduce para formar equol.

5-Hidroxi equol: Un derivado hidroxilado de equol con mayor actividad antioxidante.

Las propiedades únicas de Equol y su unión selectiva al receptor de estrógeno beta lo convierten en un compuesto de gran interés tanto en la investigación científica como en las aplicaciones terapéuticas .

Actividad Biológica

3-(4-Hydroxyphenyl)chroman-7-ol, commonly known as S-equol, is a significant metabolite derived from the soy isoflavone daidzein. This compound has garnered attention for its biological activities, particularly in relation to its interaction with estrogen receptors and its potential therapeutic applications. This article delves into the biological activity of S-equol, focusing on its mechanism of action, biochemical properties, and relevant research findings.

Target of Action

S-equol primarily targets estrogen receptors (ERs) , specifically showing a stronger binding affinity to estrogen receptor β (ERβ) compared to estrogen receptor α (ERα) . Additionally, it interacts with G-protein coupled estrogen receptor (GPR30) , which plays a role in mediating rapid cellular responses to estrogen.

Mode of Action

As a phytoestrogen, S-equol mimics the action of estrogen in the body by binding to ERs. This binding activates various signaling pathways that are crucial for cellular functions. For instance, in astrocytes, S-equol promotes cell proliferation and migration through the activation of extracellular-signal-regulated kinase (ERK) pathways and rearrangement of the cytoskeletal protein actin .

Interaction with Proteins

S-equol interacts with several enzymes and proteins within human cells. Its ability to bind to ERs expressed in various brain regions suggests a potential role in neuroprotection and cognitive function enhancement. Studies have shown that S-equol can enhance dendrite arborization in Purkinje cells and promote neurite growth in Neuro-2A cells, indicating its neurotrophic effects.

Cellular Effects

The compound has demonstrated significant effects on cellular processes:

- Neurite Growth : Enhances neurite outgrowth in neuronal cells.

- Cell Proliferation : Stimulates proliferation in astrocytes.

- Cytoskeletal Rearrangement : Induces changes in actin dynamics that are essential for cell migration and morphology .

Case Studies

- Neuroprotective Effects : A study highlighted that S-equol administration improved cognitive function in animal models by enhancing synaptic plasticity and reducing oxidative stress markers in neurons.

- Hormonal Modulation : Research indicates that S-equol may alleviate menopausal symptoms by modulating estrogen levels and improving bone density without the adverse effects associated with synthetic estrogens .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFCQWZHKCXPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058705 | |

| Record name | (R,S)-Equol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94105-90-5 | |

| Record name | 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94105-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Equol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094105905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,S)-Equol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EQUOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RZ8A7D0E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.